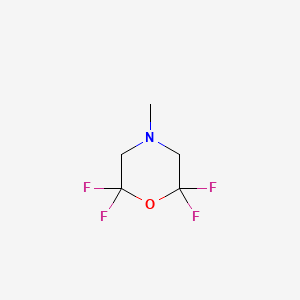

2,2,6,6-Tetrafluoro-4-methylmorpholine

Description

2,2,6,6-Tetrafluoro-4-methylmorpholine is a fluorinated heterocyclic compound featuring a six-membered morpholine ring with four fluorine atoms at the 2 and 6 positions and a methyl group at position 3. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their electronic and steric properties. While direct references to this compound are absent in the provided evidence, its structural analogs and related fluorinated/alkylated heterocycles offer insights into its behavior .

Properties

IUPAC Name |

2,2,6,6-tetrafluoro-4-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4NO/c1-10-2-4(6,7)11-5(8,9)3-10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTMBBNJWHDAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC(C1)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetrafluoro-4-methylmorpholine typically involves the fluorination of 4-methylmorpholine. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of automated systems helps in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetrafluoro-4-methylmorpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

The major products formed from these reactions include N-oxides, partially fluorinated morpholines, and substituted morpholines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,6,6-Tetrafluoro-4-methylmorpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and as a reagent in various organic transformations.

Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and activity.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetrafluoro-4-methylmorpholine exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural Analogs in the Piperidine and Morpholine Families

2,2,6,6-Tetramethylpiperidine Derivatives

Example Compounds :

- 2,2,6,6-Tetramethyl-4-piperidinol esters (e.g., CYASORB® 3853)

- 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione (SANDUVOR® 3055)

Key Differences :

- Applications : Tetramethylpiperidines are widely used as hindered amine light stabilizers (HALS) in polymers . In contrast, fluorinated morpholines may exhibit superior oxidative stability and solubility in fluorophilic environments.

- Reactivity : Fluorine’s electron-withdrawing effects could alter nucleophilic/electrophilic behavior compared to methyl groups.

Fluorinated Aromatic Compounds

Example Compounds :

Key Differences :

- Ring Structure : Aromatic tetrafluoro compounds (e.g., tetrafluoroaniline) lack the oxygen atom in morpholine, reducing polarity and basicity.

Physicochemical Properties

Biological Activity

2,2,6,6-Tetrafluoro-4-methylmorpholine (TFMM) is a fluorinated morpholine derivative that has attracted attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TFMM, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

TFMM is characterized by the presence of four fluorine atoms and a methyl group attached to a morpholine ring. The chemical formula is . The fluorination enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for biological applications.

Biological Activity Overview

The biological activities of TFMM have been investigated primarily in the context of its antimicrobial and anticancer properties. The following sections detail these activities based on available research.

Antimicrobial Activity

TFMM has shown promising results in antimicrobial assays. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. For instance:

- Case Study 1 : In a study evaluating the antimicrobial efficacy of TFMM against Escherichia coli and Staphylococcus aureus, TFMM demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

- Mechanism : The antimicrobial action is believed to be related to the disruption of bacterial cell membranes, potentially leading to cell lysis.

Anticancer Activity

Research has also explored the anticancer potential of TFMM. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through multiple pathways.

- Case Study 2 : A study focusing on human breast cancer cells (MCF-7) reported that TFMM reduced cell viability by approximately 50% at a concentration of 50 µM after 48 hours of treatment.

- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

Research Findings

The following table summarizes key research findings related to the biological activity of TFMM:

| Activity | Target Organism/Cell Line | MIC/IC50 | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Inhibition of bacterial growth |

| Antimicrobial | S. aureus | 32 µg/mL | Inhibition of bacterial growth |

| Anticancer | MCF-7 (breast cancer) | 50 µM | Reduced cell viability by 50% |

| Anticancer | HeLa (cervical cancer) | TBD | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.